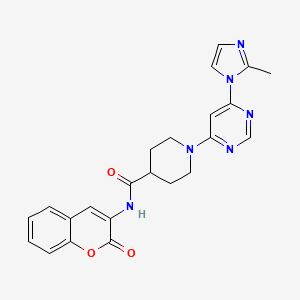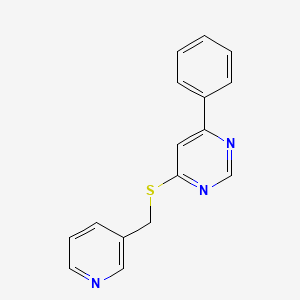
4-苯基-6-((吡啶-3-基甲硫基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves one-pot synthesis methods or multi-step reactions that incorporate various functional groups into the pyrimidine core. For instance, novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties have been synthesized from starting materials such as ethyl acetoacetate, thiourea, 3-pyridinylmethyl chloride hydrochloride, and substituted anilines through multi-step reactions. These synthesis processes are characterized by their efficiency and versatility, enabling the incorporation of different substituents to tailor the compound's properties (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine, is often elucidated using spectroscopic and crystallographic techniques. These analyses reveal the arrangement of atoms within the molecule, the conformation of different rings, and the presence of non-covalent interactions that can influence the compound's physical and chemical properties. For example, investigations based on non-covalent interactions in pyrimidine derivatives have utilized techniques like FT-IR, FT-Raman, NMR, and X-ray diffraction to characterize the synthesized compounds (Zhang et al., 2018).
科学研究应用
非线性光学性质
已经研究了4-苯基-6-((吡啶-3-基甲基)硫)嘧啶及其衍生物在非线性光学(NLO)中的应用前景。密度泛函理论(DFT)和时间相关密度泛函理论(TDDFT)已被用于分析这些化合物,显示出显著的NLO特性,使它们适用于光电应用(Hussain et al., 2020)。
抗病毒性质
这些化合物也被研究其抗病毒性质。具体来说,嘧啶衍生物已被合成并研究作为潜在的抗病毒药剂,包括对单纯疱疹病毒(HSV)的活性(Nasr & Gineinah, 2002)。
抗微生物活性
已经研究了4-苯基-6-((吡啶-3-基甲基)硫)嘧啶衍生物的抗微生物活性。合成的化合物在这一领域表现出有效性,有助于新型抗微生物药物的开发(Rathod & Solanki, 2018)。
降压活性
还对类似嘧啶衍生物的降压活性进行了研究。这些研究旨在创造具有增强生物活性和减少副作用的分子,以用于治疗高血压的临床应用(Rana, Kaur, & Kumar, 2004)。
电子和光物理性质
已经进行了对嘧啶衍生物的电子和光物理性质的研究。这些研究侧重于电子应用中的电荷转移材料的潜在用途(Irfan, 2014)。
属性
IUPAC Name |
4-phenyl-6-(pyridin-3-ylmethylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-2-6-14(7-3-1)15-9-16(19-12-18-15)20-11-13-5-4-8-17-10-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJXXEWTHZBIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)
![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)
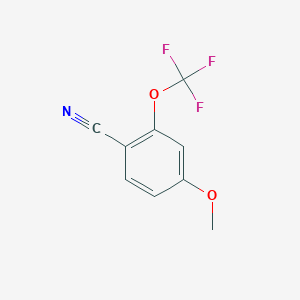
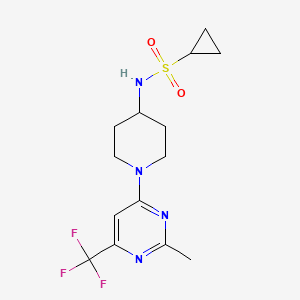
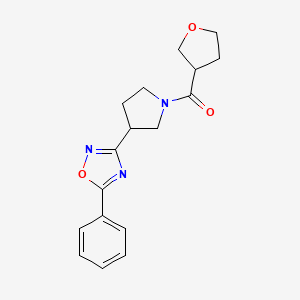
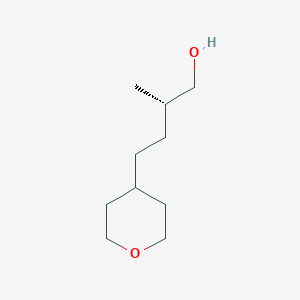
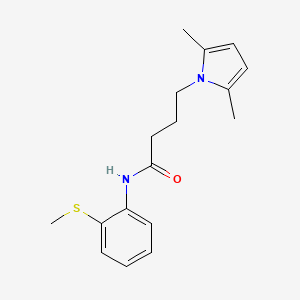
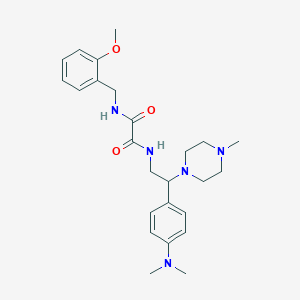
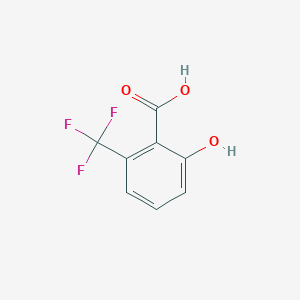
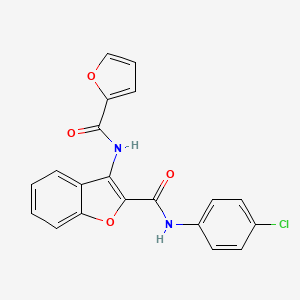
![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)
![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)
